4-[(1-phenylethyl)amino]-2H-chromen-2-one
Overview
Description
4-[(1-phenylethyl)amino]-2H-chromen-2-one, also known as PEA-C, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Sequential Colorimetric Recognition : A study by Jo et al. (2014) discusses a chemosensor based on a derivative of 4-[(1-phenylethyl)amino]-2H-chromen-2-one, which exhibits selective colorimetric sensing for Cu2+ ions in aqueous solutions. This sensor could change color in the presence of Cu2+ and could also detect cyanide ions (Jo et al., 2014).
Antitumor Agents : Dong et al. (2011) designed and synthesized a class of cytotoxic agents, 4-amino-2H-benzo[h]chromen-2-one (ABO) and its analogs, which showed significant in vitro anticancer activity. This study highlights the potential of these compounds as future anticancer agents (Dong et al., 2011).
Photophysical Properties : Shimasaki et al. (2021) synthesized derivatives of this compound with strong fluorescent properties. These compounds demonstrated high fluorescence quantum yields and could be useful in materials science, particularly in the development of fluorescent materials (Shimasaki et al., 2021).
- .app/papers/potassium-phthalimidenoxyl-novel-organocatalyst-onepot-dekamin/d1cf31bba1e65a0c8eca4468e1ac5c19/?utm_source=chatgpt).
Antimicrobial Activity : Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a related compound, and found them to exhibit antimicrobial activity. This highlights the potential use of these compounds in developing antimicrobial agents (Aiyelabola et al., 2017).
Visible-Light-Promoted Selenylation : Yang et al. (2018) developed a visible-light-promoted approach for the regioselective selenylation of 4-amino substituted coumarins, demonstrating an innovative method for C-Se bond formation (Yang et al., 2018).
properties
IUPAC Name |
4-(1-phenylethylamino)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(13-7-3-2-4-8-13)18-15-11-17(19)20-16-10-6-5-9-14(15)16/h2-12,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWCAMYVZIHBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=O)OC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.